molecular formula C22H20ClN5O3 B2686506 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 1797724-60-7

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2686506
CAS No.: 1797724-60-7
M. Wt: 437.88
InChI Key: LRILUMFIZPBJRI-UHFFFAOYSA-N
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Description

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole ring This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product. Purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzoxazoles or piperidines.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential use in drug development for treating various diseases.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The benzoxazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The chlorinated phenyl group may enhance the compound's binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • Benzoxazole derivatives: These compounds share the benzoxazole ring structure and are known for their antimicrobial and anticancer properties.

  • Piperidine derivatives: Compounds containing the piperidine ring are often used in pharmaceuticals and agrochemicals.

  • Chlorinated phenyl compounds: These compounds are used in various industrial applications due to their stability and reactivity.

Uniqueness: N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide stands out due to its unique combination of functional groups, which may offer distinct biological and chemical properties compared to similar compounds.

This compound's multifaceted nature and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3/c23-16-6-5-15(12-24)18(11-16)26-21(30)20(29)25-13-14-7-9-28(10-8-14)22-27-17-3-1-2-4-19(17)31-22/h1-6,11,14H,7-10,13H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRILUMFIZPBJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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